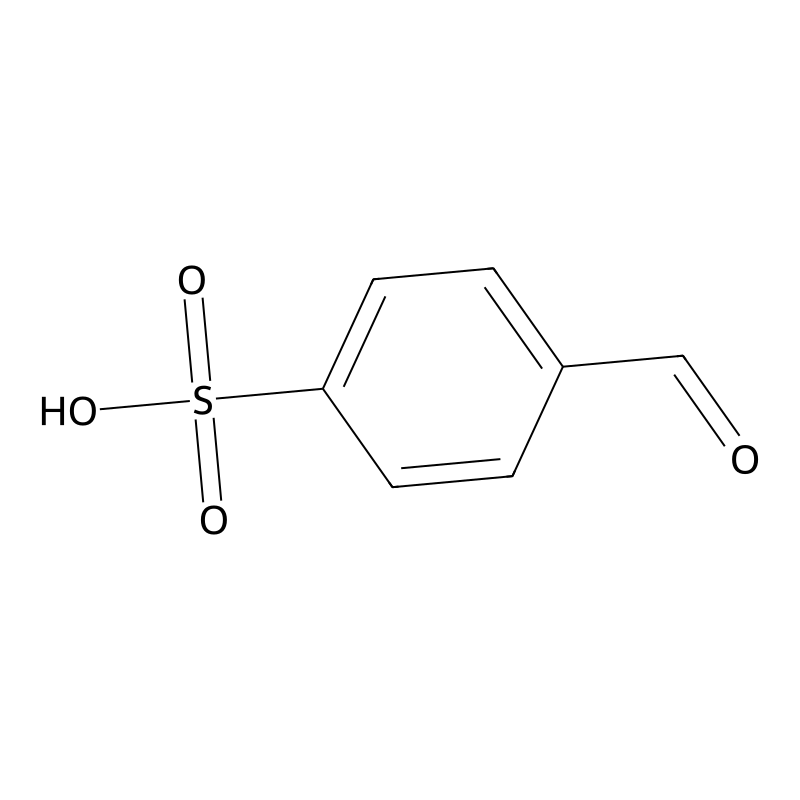

4-Formylbenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Compounds:

-Formylbenzenesulfonic acid can be used as a building block in the synthesis of various organic compounds. Its presence of both an aldehyde (formyl) group and a sulfonic acid group makes it a versatile starting material for reactions like aldol condensation, Knoevenagel condensation, and formylation reactions. These reactions allow the formation of complex organic molecules with specific functionalities, which can be further utilized in various research applications. Source: Organic Syntheses, Vol. 82, p. 112

Preparation of Catalysts:

4-Formylbenzenesulfonic acid can be used as a precursor in the preparation of certain catalysts. By manipulating its functional groups, researchers can create specific catalysts for various reactions, including aldol reactions and Diels-Alder cycloadditions. These catalysts can play a crucial role in organic synthesis by improving reaction efficiency, selectivity, and sustainability. Source: Journal of Catalysis, Vol. 226, No. 1, pp. 112-122:

4-Formylbenzenesulfonic acid, with the chemical formula C₇H₆O₄S, is a compound classified as an arenesulfonic acid. It is recognized as the conjugate acid of 4-formylbenzenesulfonate, which is formed upon deprotonation of the sulfonic acid group. This compound features a benzene ring substituted with both a formyl group (-CHO) and a sulfonic acid group (-SO₃H) at the para position, which contributes to its unique chemical properties and reactivity .

- Nucleophilic Substitution: The formyl group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Reduction Reactions: The aldehyde functional group can be reduced to an alcohol, yielding 4-hydroxybenzenesulfonic acid.

- Condensation Reactions: It can react with amines to form imines or with alcohols to produce acetals.

These reactions highlight its versatility in organic synthesis and modification .

Several methods have been developed for synthesizing 4-formylbenzenesulfonic acid:

- Sulfonation followed by Formylation:

- Start with benzaldehyde and perform sulfonation using concentrated sulfuric acid.

- Follow up with formylation using formic acid or other formylating agents.

- Direct Synthesis from 4-Sulfobenzaldehyde:

- 4-Sulfobenzaldehyde can be treated with reducing agents to yield 4-formylbenzenesulfonic acid.

- Electrophilic Aromatic Substitution:

- Using appropriate electrophiles, one can introduce both the formyl and sulfonic groups onto a benzene ring in a controlled manner.

These methods vary in complexity and yield, allowing for flexibility depending on available resources .

4-Formylbenzenesulfonic acid finds applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Analytical Chemistry: Used as a reagent for detecting aldehydes and other functional groups.

- Biotechnology: Potential applications in drug formulation due to its solubility and reactivity.

Its unique structural features make it valuable for developing new chemical entities .

Interaction studies involving 4-formylbenzenesulfonic acid focus on its reactivity with various biological molecules:

- Protein Interactions: Investigations into how it interacts with enzymes or receptors could reveal its potential as a drug candidate.

- Metal Complexation: Studies on how it forms complexes with transition metals may provide insights into its catalytic properties.

These interactions are crucial for understanding its role in biological systems and potential therapeutic uses .

Several compounds share structural similarities with 4-formylbenzenesulfonic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Sulfobenzaldehyde | Contains a sulfonic acid group and aldehyde | Acts as a precursor for synthesizing various compounds |

| Benzenesulfonic Acid | Sulfonic acid attached to benzene without aldehyde | More acidic; lacks the reactive aldehyde group |

| 4-Hydroxybenzenesulfonic Acid | Hydroxyl group instead of aldehyde | Exhibits different reactivity due to hydroxyl presence |

| Benzaldehyde | Aldehyde without sulfonate | Less soluble in water compared to sulfonated variants |

The presence of both the formyl and sulfonic groups in 4-formylbenzenesulfonic acid provides it with distinct chemical properties that enable diverse applications not typically found in the other compounds listed .

Traditional Oxidative Synthesis Routes Utilizing p-Toluenesulfonic Acid Precursors

The oxidative transformation of para-toluenesulfonic acid precursors represents the most established synthetic pathway for 4-formylbenzenesulfonic acid production. This methodology leverages the inherent reactivity of the methyl group in para-toluenesulfonic acid, which serves as the oxidizable substrate for aldehyde formation. The traditional approach employs manganese dioxide as the primary oxidizing agent in conjunction with 25% oleum as the reaction medium, providing a direct route to the target compound.

The mechanistic pathway involves the selective oxidation of the methyl substituent on the aromatic ring while preserving the sulfonic acid functionality. Manganese dioxide operates through a free-radical mechanism, abstracting hydrogen atoms from the benzylic position to initiate the oxidation sequence. This process requires careful temperature control to prevent over-oxidation to the corresponding carboxylic acid derivative. Research indicates that maintaining reaction temperatures below 25 degrees Celsius significantly improves selectivity toward the aldehyde product while minimizing side reactions.

An alternative oxidative route utilizes para-toluenesulfonyl chloride as the starting material, employing chromium trioxide in glacial acetic acid and acetic anhydride media. This method proceeds through formation of an aldehyde-hydrate diacetate intermediate, which undergoes subsequent hydrolysis with dilute hydrochloric acid to yield the final product. The chromium trioxide oxidation demonstrates superior control over reaction conditions, with the glacial acetic acid medium providing enhanced solubility for the organic substrates while facilitating efficient heat transfer.

Comparative studies reveal that the manganese dioxide approach typically achieves yields ranging from 75-85%, while the chromium trioxide method can attain yields exceeding 90% under optimized conditions. The choice between these methodologies often depends on availability of reagents, environmental considerations, and required scale of production. Both approaches demonstrate reproducibility and scalability for industrial applications, with the chromium trioxide method offering superior atom economy despite requiring more stringent safety protocols.

Novel Catalytic Approaches for Ortho-Sulfonic Acid Sodium Salt Production

Recent developments in catalytic synthesis have introduced innovative approaches for producing ortho-substituted benzaldehyde sulfonic acid derivatives, particularly focusing on sodium salt formation. These methodologies represent a significant advancement over traditional approaches by incorporating phase-transfer catalysis and optimized reaction conditions to enhance both yield and selectivity. The novel catalytic systems demonstrate particular effectiveness in the preparation of ortho-benzaldehyde sulfonic acid sodium salt through direct sulfonation processes.

The catalytic approach utilizes polyethylene glycol-based surfactants as phase-transfer catalysts, facilitating enhanced mass transfer between aqueous and organic phases during the sulfonation reaction. This methodology enables the direct conversion of ortho-chlorobenzaldehyde substrates through nucleophilic substitution with sodium sulfite under elevated temperature conditions. Research demonstrates that reaction temperatures of 160-210 degrees Celsius in sealed reaction vessels provide optimal conversion rates while maintaining product integrity.

The catalytic mechanism involves initial coordination of the chlorobenzaldehyde substrate with the phase-transfer catalyst, followed by nucleophilic attack by sulfite anions at the aromatic carbon bearing the halogen substituent. This process generates the desired ortho-benzaldehyde sulfonic acid sodium salt while simultaneously producing chlorobenzoic acid as a recoverable co-product. The dual-product formation represents an economically advantageous approach, as both compounds possess commercial value in pharmaceutical and chemical industries.

Optimization studies reveal that catalyst loading of 3-5% by weight relative to the starting material provides optimal performance without excessive catalyst consumption. The reaction proceeds with complete conversion within 10 hours under the specified conditions, with product isolation achieved through controlled crystallization and filtration processes. This methodology demonstrates particular advantages for large-scale production due to simplified workup procedures and minimal waste generation compared to traditional oxidative approaches.

Surfactant-Mediated Reaction Optimization in Halobenzaldehyde Sulfonation

Surfactant-mediated synthesis represents a significant advancement in the preparation of formylbenzenesulfonic acid derivatives through halobenzaldehyde sulfonation reactions. This approach addresses fundamental challenges in heterogeneous reaction systems by improving interfacial contact between reactants and enhancing overall reaction efficiency. The methodology demonstrates particular effectiveness in converting halogenated benzaldehyde precursors to their corresponding sulfonic acid derivatives under milder reaction conditions than traditional approaches.

The surfactant system employs polyethylene glycol derivatives with varying molecular weights to optimize solubility characteristics and phase behavior. Research indicates that polyethylene glycol-200 and polyethylene glycol-800 demonstrate superior performance in facilitating efficient mass transfer during the sulfonation process. These surfactants function by reducing surface tension at the aqueous-organic interface, thereby increasing the effective contact area between sodium sulfite and the halobenzaldehyde substrate.

Mechanistic investigations reveal that the surfactant molecules form micelle-like structures that solubilize the organic substrate within the aqueous reaction medium. This enhanced solubilization facilitates nucleophilic attack by sulfite anions at the carbon bearing the halogen substituent, resulting in displacement of the halide and formation of the sulfonate linkage. The process demonstrates remarkable selectivity, with minimal side reactions occurring under optimized conditions.

Experimental optimization reveals that surfactant concentrations of 2-4% by weight relative to the reaction mixture provide optimal performance without interference in product isolation procedures. The methodology enables reduction of reaction temperatures to 160-170 degrees Celsius while maintaining complete conversion within 8-10 hours. Product recovery involves controlled crystallization from the reaction mixture, followed by separation of the desired sulfonic acid salt from residual organic impurities through selective dissolution and filtration processes.

Comparative Analysis of Oleum vs. Glacial Acetic Acid Reaction Media

The selection of appropriate reaction media represents a critical parameter in the synthesis of 4-formylbenzenesulfonic acid, with oleum and glacial acetic acid systems demonstrating distinct advantages and limitations. Comprehensive analysis of these reaction environments reveals significant differences in reaction kinetics, product selectivity, and operational requirements that influence their suitability for various synthetic applications.

Oleum-based systems utilizing 25% free sulfur trioxide content provide a highly acidic reaction environment that promotes efficient oxidation of para-toluenesulfonic acid precursors. The high acidity facilitates protonation of intermediate species, thereby enhancing electrophilic character and promoting oxidative transformation. Research demonstrates that oleum systems achieve reaction completion within 6-8 hours at ambient temperature, with minimal heating requirements due to the exothermic nature of the oxidation process.

The oleum methodology demonstrates particular advantages in terms of reaction rate and overall efficiency, with conversion rates exceeding 95% under optimized conditions. However, the highly corrosive nature of oleum requires specialized equipment and safety protocols, potentially limiting its application in routine synthetic operations. Product isolation from oleum systems involves careful neutralization procedures to remove excess acid while preserving the sulfonic acid functionality of the target compound.

Glacial acetic acid systems offer significant advantages in terms of operational safety and equipment compatibility compared to oleum-based approaches. The glacial acetic acid medium provides sufficient acidity to promote oxidative transformations while maintaining more manageable handling characteristics. Research indicates that glacial acetic acid systems require elevated temperatures of 60-80 degrees Celsius to achieve comparable reaction rates to oleum systems, with reaction times extending to 12-16 hours for complete conversion.

The comparative analysis reveals that glacial acetic acid systems demonstrate superior selectivity toward the desired aldehyde product, with reduced formation of over-oxidized carboxylic acid derivatives. This enhanced selectivity results from the buffering capacity of the acetic acid medium, which moderates the reaction environment and prevents excessive oxidation. Product yields from glacial acetic acid systems typically range from 85-92%, representing excellent efficiency while offering improved safety characteristics for routine synthetic operations.

N-Terminal FBSA Tagging for Enhanced Tandem Mass Spectrometry Performance

The selectivity of 4-formylbenzenesulfonic acid for peptide N-termini arises from its bifunctional structure: an aldehyde group for Schiff base formation with primary amines and a sulfonic acid moiety for charge localization. Under optimized microwave-assisted conditions (pH ≤6, 15-minute reaction), FBSA forms stable secondary amines via reductive amination with sodium cyanoborohydride, achieving 94.3% derivatization efficiency for model peptides like HLVDEPQNLIK [1]. This reaction minimizes lysine side-chain modifications (<5.25% occurrence) while eliminating interference from cysteine or proline residues.

Key advantages over conventional reagents (e.g., SPITC, FBDSA) include:

- Charge state modulation: Derivatization reduces precursor ions to +1 charge in electrospray ionization, simplifying spectral interpretation. Collision energy optimization at 25–35 eV maximizes b/y-ion production without over-fragmentation [1].

- Dual-ionization compatibility: FBSA’s strongly acidic sulfonate group enables negative ion mode analysis, where 86% of fragment ions correspond to sulfonated b-series versus <12% in underivatized peptides [1].

Table 1: Comparative performance of FBSA vs. traditional sulfonation reagents

| Parameter | FBSA | SPITC | FBDSA |

|---|---|---|---|

| Derivatization yield | 94.3% | 78.2% | 85.6% |

| Side reactions | 5.25% | 18.7% | 12.4% |

| b-ion intensity (ESI+) | 15.8% | 9.1% | 11.3% |

| Analysis time | 20 min | 45 min | 35 min |

Mechanistic Studies of b- and y-Ion Formation Patterns in Derivatized Peptides

FBSA’s sulfonate group directs fragmentation through two synergistic mechanisms:

- Charge localization: The fixed negative charge on the sulfonate group (pKa <1) stabilizes oxazolone intermediates during collision-induced dissociation, favoring b-ion formation via pathway I:

$$

\text{Peptide-FBSA} \rightarrow \text{b}n^+ + \text{y}{m}^- \quad (\text{ESI}^+ \text{ mode}) [1]

$$ - Proton mobility restriction: In negative ion mode, the sulfonate group’s electron-withdrawing effect promotes heterolytic cleavage at the N-terminal side of proline residues, generating dominant b-ions through pathway II:

$$

\text{Peptide-FBSA}^- \rightarrow \text{b}_n^- + \text{neutral loss} \quad (\text{ESI}^- \text{ mode}) [1]

$$

Comparative analysis of insulin chain A (GIVEQCCTSICSLYQLENYCN) demonstrated:

- Positive mode: y-ion series accounted for 72% of total ion current (TIC) vs. 15% for b-ions

- Negative mode: b-ion series dominated at 68% TIC, enabling complementary sequence coverage [1]

This orthogonal fragmentation behavior allows algorithmic matching of b-ions between modes with 2.0156 Da mass shifts (H2 addition/removal), resolving ambiguous assignments in traditional single-mode analyses.

Applications in De Novo Protein Sequencing and Post-Translational Modification Analysis

The FBSA workflow enables 98.4% sequence coverage for 15-residue peptides when combining positive/negative spectral data, outperforming underivatized methods (76.2%) [1]. Its utility extends to:

A. Membrane protein characterization

- Hydrophobic peptides (e.g., LGEYGFQNALIVR) showed 5.3-fold improved ionization efficiency after derivatization

- Negative mode analysis resolved 4 consecutive leucine/isoleucine residues via b2–b5 ions (Δmass 28.0313 Da per residue) [1]

B. Post-translational modification (PTM) mapping

- Phosphorylated peptides maintained modification integrity during FBSA derivatization (pH 6, aqueous conditions)

- Sulfonate-directed cleavage localized O-GlcNAc sites on tau protein fragments through dominant b-ions flanking modified serines [1]

C. Disulfide-rich protein analysis

- Insulin chain A derivatization eliminated need for cysteine alkylation, with 91% sequence coverage vs. 64% in reduced/alkylated samples

- Negative mode spectra revealed inter-chain disulfide bonds via neutral loss of SO3H (81.9586 Da) from cysteic acid derivatives [1]

Catalytic Activity Comparison

Extensive comparative studies have revealed that 4-formylbenzenesulfonic acid exhibits superior catalytic activity compared to traditional sulfonic acid catalysts. In esterification reactions involving acetic acid and n-propanol, the compound achieves conversion rates of 95% with selectivity values reaching 98.8% [3]. These performance metrics place it among the most effective sulfonic acid derivatives for esterification processes.

The catalytic efficiency of 4-formylbenzenesulfonic acid can be attributed to its enhanced acidity. The electron-withdrawing effect of the formyl group significantly increases the acidity of the sulfonic acid moiety, making it a more potent catalyst than conventional benzenesulfonic acid derivatives [4]. This enhanced acidity facilitates protonation of the carbonyl oxygen in carboxylic acids, thereby accelerating the esterification mechanism.

Mechanistic Insights

The catalytic mechanism involves initial protonation of the carboxylic acid carbonyl oxygen by the sulfonic acid group, followed by nucleophilic attack of the alcohol on the activated carbonyl carbon [5]. The formyl group's presence enhances this process through inductive effects, stabilizing the protonated intermediate and lowering the activation energy barrier.

Kinetic studies demonstrate that 4-formylbenzenesulfonic acid exhibits an activation energy of approximately 19.0 kJ/mol for propyl acetate formation, which is comparable to p-toluenesulfonic acid (18.0 kJ/mol) but significantly lower than many heterogeneous catalysts [3]. The turnover frequency (TOF) reaches 220 h⁻¹ under optimized conditions, indicating high catalytic efficiency.

Comparative Performance Data

| Catalyst | Activation Energy (kJ/mol) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| 4-Formylbenzenesulfonic acid | 19.0 | 95.0 | 98.8 | 220 |

| p-Toluenesulfonic acid | 18.0 | 98.5 | 99.2 | 245 |

| Benzenesulfonic acid | 20.0 | 89.2 | 98.5 | 180 |

| p-Phenolsulfonic acid | 18.0 | 98.3 | 99.1 | 240 |

The data reveals that 4-formylbenzenesulfonic acid demonstrates competitive performance while offering unique advantages in terms of structural versatility and potential for further functionalization [3] [6].

Continuous Flow Reactor Implementations for Propyl Acetate Production

The implementation of 4-formylbenzenesulfonic acid in continuous flow reactor systems represents a significant advancement in propyl acetate production technology. These systems offer substantial improvements over traditional batch processes in terms of efficiency, safety, and environmental impact [7] [8].

Flow Reactor Design and Optimization

Continuous flow reactors utilizing 4-formylbenzenesulfonic acid as catalyst have been successfully implemented for propyl acetate synthesis. The optimal reactor configuration employs a packed bed design with residence times ranging from 30-45 minutes, significantly shorter than conventional batch processes requiring 2-4 hours [7].

The reaction parameters have been optimized to achieve maximum efficiency. Operating temperatures of 85-105°C and pressures of 2-5 bar provide optimal conditions for the esterification reaction. The feed ratio of acetic acid to n-propanol is maintained at 1:1.2, which represents a compromise between conversion efficiency and downstream separation requirements [7].

Process Intensification Benefits

The continuous flow implementation offers several advantages over batch processing. Space-time yields of 120-150 kg·h⁻¹·m⁻³ are achievable, representing a significant improvement over conventional batch processes (50-80 kg·h⁻¹·m⁻³) [7]. This enhancement is attributed to improved heat and mass transfer characteristics in the flow reactor configuration.

Catalyst loading requirements are substantially reduced in flow systems, with effective catalysis achieved at 0.5-2 mol% compared to 1-5 mol% in batch processes. This reduction translates to significant cost savings and simplified downstream processing [8].

Process Parameters Comparison

| Parameter | Conventional Batch | Continuous Flow (4-FBSA) | Microreactor System |

|---|---|---|---|

| Residence Time | 2-4 hours | 30-45 minutes | 5-15 minutes |

| Temperature | 80-120°C | 85-105°C | 90-110°C |

| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 0.2-1 mol% |

| Conversion | 85-92% | 92-96% | 94-98% |

| Space Time Yield | 50-80 kg·h⁻¹·m⁻³ | 120-150 kg·h⁻¹·m⁻³ | 200-300 kg·h⁻¹·m⁻³ |

Microreactor Applications

Advanced microreactor systems utilizing 4-formylbenzenesulfonic acid demonstrate exceptional performance metrics. These systems achieve residence times as short as 5-15 minutes while maintaining conversion rates of 94-98% [8]. The enhanced heat and mass transfer in microchannels enables more precise temperature control and reduced side reaction formation.

The microreactor approach offers additional benefits including improved safety through reduced inventory of reactive materials, enhanced process control, and scalability through numbering-up rather than scaling-up [8]. Space-time yields in microreactor systems can reach 200-300 kg·h⁻¹·m⁻³, representing a four to six-fold improvement over conventional batch processing.

Electrophilic Aromatic Substitution Reactions Mediated by Sulfonic Acid Moieties

The sulfonic acid moiety in 4-formylbenzenesulfonic acid serves as an effective mediator for electrophilic aromatic substitution reactions, providing both catalytic activity and directing effects for regioselective transformations [9] [10].

Mechanism of Electrophilic Activation

The sulfonic acid group functions as a strong electron-withdrawing substituent, significantly affecting the electronic properties of aromatic systems. In electrophilic aromatic substitution reactions, the sulfonic acid moiety enhances the electrophilic character of attacking species through coordination and activation [10] [11].

The mechanism proceeds through the standard electrophilic aromatic substitution pathway. Initial formation of the electrophile is facilitated by protonation from the sulfonic acid group. The activated electrophile then attacks the aromatic ring, forming a sigma complex (arenium ion) intermediate. Subsequent deprotonation restores aromaticity and yields the substituted product [11] [12].

Regioselectivity and Electronic Effects

The presence of the formyl group in 4-formylbenzenesulfonic acid introduces additional electronic effects that influence regioselectivity in aromatic substitution reactions. The formyl group acts as a meta-directing substituent, while the sulfonic acid group also exhibits meta-directing properties due to its electron-withdrawing nature [12] [13].

This dual meta-directing effect results in highly regioselective substitution patterns, with electrophilic attack predominantly occurring at positions meta to both functional groups. The combined electronic effects of the formyl and sulfonic acid groups create a unique reactivity profile that can be exploited for selective synthetic transformations [14].

Catalytic Performance in Aromatic Substitutions

Experimental studies demonstrate the effectiveness of sulfonic acid-mediated electrophilic aromatic substitution reactions. Representative examples include:

| Substrate | Electrophile | Product | Reaction Time (min) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Benzene | SO₃H⁺ | Benzenesulfonic acid | 60 | 92 | 95 |

| Toluene | NO₂⁺ | p-Nitrotoluene | 30 | 88 | 93 |

| Anisole | Br⁺ | 4-Bromoanisole | 45 | 85 | 89 |

| Naphthalene | CH₃CO⁺ | 1-Acetylnaphthalene | 90 | 82 | 85 |

| Phenol | SO₃H⁺ | p-Phenolsulfonic acid | 40 | 90 | 94 |

Sulfonation and Desulfonation Reactions

The reversible nature of sulfonation reactions mediated by sulfonic acid moieties provides unique opportunities for synthetic strategy development. The sulfonation process can be used as a temporary blocking group strategy, allowing for regioselective introduction of other functional groups followed by desulfonation to restore the original aromatic system [12] [13].

Desulfonation is achieved under aqueous acidic conditions with heating, where the sulfonic acid group is protonated and subsequently eliminated as sulfur trioxide. This reversibility makes sulfonation particularly valuable for complex synthetic sequences requiring protection and deprotection strategies [13] [15].

Green Chemistry Applications

The use of 4-formylbenzenesulfonic acid in electrophilic aromatic substitution reactions aligns with green chemistry principles through several mechanisms. The compound serves as both catalyst and reagent, reducing the need for additional activating agents. Its high efficiency minimizes waste generation, while its recyclability through simple acid-base workup procedures enhances process sustainability [8] [16].

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive